molecular formula C9H11NO2 B1423858 5,6,7,8-Tetrahydroisoquinoline-1,3-diol CAS No. 36556-02-2

5,6,7,8-Tetrahydroisoquinoline-1,3-diol

Cat. No. B1423858
CAS RN: 36556-02-2
M. Wt: 165.19 g/mol
InChI Key: KIBWBJZQFURZIF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline is a heterocyclic compound . It is also referred to as Bz-tetrahydroisoquinoline . This compound has an empirical formula of C9H11N and a molecular weight of 133.19 .


Synthesis Analysis

The reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol results in trans-decahydroquinolines . It has been used in the total synthesis of (±)-desoxycodeine-D . There are also multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroisoquinoline consists of a tetrahydroisoquinoline core . The compound has a mono-isotopic mass of 133.089142 Da .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it undergoes reduction with sodium in ethanol to give trans-decahydroquinolines . It has also been used in the synthesis of 7,8-dihydroisoquinolin-5(6H)-one .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a refractive index of 1.545 (lit.) . The boiling point is 106-108 °C/13 mmHg (lit.) and the density is 1.03 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound has garnered a lot of attention in the scientific community due to its diverse biological activities . It has been used in the synthesis of various alkaloids displaying multifarious biological activities . Therefore, it is expected that future research will continue to explore its potential applications in medicinal chemistry and drug discovery.

properties

IUPAC Name

1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBWBJZQFURZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC(=O)C=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716464
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36556-02-2
Record name 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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